molecular formula C15H14F3NO3 B14523861 5-{3-Oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}pyrrolidin-2-one CAS No. 62400-92-4

5-{3-Oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}pyrrolidin-2-one

Cat. No.: B14523861
CAS No.: 62400-92-4
M. Wt: 313.27 g/mol
InChI Key: LUHNNLMYLMWMRW-UHFFFAOYSA-N
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Description

5-{3-Oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}pyrrolidin-2-one is a complex organic compound that features a trifluoromethyl group, a phenoxy group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-Oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the trifluoromethyl and phenoxy groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-{3-Oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-{3-Oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{3-Oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins by forming hydrogen bonds and other interactions . This can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-Oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}pyrrolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.

Properties

CAS No.

62400-92-4

Molecular Formula

C15H14F3NO3

Molecular Weight

313.27 g/mol

IUPAC Name

5-[3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]pyrrolidin-2-one

InChI

InChI=1S/C15H14F3NO3/c16-15(17,18)10-2-1-3-13(8-10)22-9-12(20)6-4-11-5-7-14(21)19-11/h1-4,6,8,11H,5,7,9H2,(H,19,21)

InChI Key

LUHNNLMYLMWMRW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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